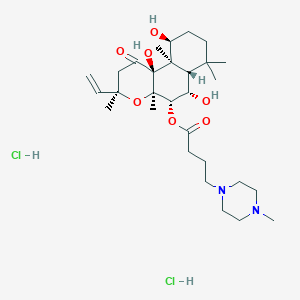
L-858051
Vue d'ensemble
Description
L-858,051 is a water-soluble analog of forskolin, a cell-permeant activator of adenylate cyclase. L-858,051 activates adenylate cyclase (EC50 = 3 µM), inhibits glucose transport, and blocks cytochalasin B binding in rat adipocyte membranes. L-858,051 is used to activate adenylate cyclase and initiate signaling through elevated cAMP synthesis in a variety of cell types in culture.
Applications De Recherche Scientifique
Activation de l'adénylate cyclase
L-858051 est connu pour être un activateur de l'adénylate cyclase . Cette enzyme convertit l'ATP en AMP cyclique (AMPc) et joue un rôle essentiel dans de nombreux processus biologiques, notamment la régulation du métabolisme et l'activité des canaux calciques. En stimulant l'adénylate cyclase, this compound peut être utilisé pour étudier les voies de transduction du signal dépendantes de l'AMPc.
Recherche cardiovasculaire
Le composé a été utilisé en recherche cardiovasculaire, en particulier pour comprendre la voie de signalisation de l'AMPc dans les cellules musculaires lisses vasculaires . Ceci est crucial pour le développement de traitements pour des affections comme l'hypertension et l'athérosclérose.
Études du système respiratoire
This compound a été utilisé dans des études du système respiratoire pour observer l'effet de la forskoline sur la mobilisation du calcium induite par la bradykinine dans des cellules musculaires lisses trachéales canines cultivées . Cette recherche peut contribuer au développement de nouvelles thérapies pour l'asthme et d'autres troubles respiratoires.
Pharmacologie moléculaire
En pharmacologie moléculaire, la capacité de this compound à moduler l'adénylate cyclase peut être utilisée pour étudier les mécanismes moléculaires de l'action hormonale et de la fonction des récepteurs . Cela a des implications pour la compréhension de divers troubles hormonaux et la conception de médicaments ciblant ces voies.
Confluence cellulaire et prolifération
La recherche a montré que this compound influence la confluence cellulaire et la voie de signalisation de l'AMPc dans les cellules musculaires lisses vasculaires . Ceci peut être important dans la recherche sur le cancer, où la compréhension de la prolifération cellulaire et de la signalisation est essentielle pour développer des stratégies anticancéreuses.
Mécanisme D'action
Target of Action
The primary target of L-858051 is adenylate cyclase Adenylate cyclase is an enzyme with key regulatory roles in essentially all cells
Mode of Action
this compound is an activator of adenylate cyclase . It retains adenylate cyclase stimulatory activity, which means it increases the activity of adenylate cyclase, leading to an increase in the production of cyclic adenosine monophosphate (cAMP) .
Biochemical Pathways
The activation of adenylate cyclase by this compound leads to an increase in cAMP levels . cAMP is a second messenger, used for intracellular signal transduction, such as transferring the effects of hormones like glucagon and adrenaline, which cannot pass through the plasma membrane. It is involved in the activation of protein kinases and regulates the effects of adrenaline and glucagon. cAMP also binds to and regulates the function of ion channels such as the HCN channels and a few other cyclic nucleotide-binding proteins such as Epac1 and RAPGEF2 .
Pharmacokinetics
this compound is a water-soluble forskolin derivative . Its solubility in water (>10 mg/mL) suggests that it can be readily absorbed and distributed in the body . .
Result of Action
The activation of adenylate cyclase and the subsequent increase in cAMP levels can have various effects on the cell, depending on the specific cellular context . For example, in vascular smooth muscle cells, it has been shown to influence the cAMP signaling pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s water solubility suggests that it may be more effective in aqueous environments . .
Analyse Biochimique
Biochemical Properties
L-858051 plays a significant role in biochemical reactions as it activates adenylate cyclase . Adenylate cyclase is an enzyme involved in catalyzing the conversion of ATP to cyclic AMP (cAMP), a second messenger important in many biological processes . This compound retains adenylate cyclase stimulatory activity .
Cellular Effects
This compound influences cell function by initiating signaling through elevated cAMP synthesis in a variety of cell types in culture . The increase in cAMP levels can lead to a series of intracellular events, including the activation of protein kinase A (PKA), which can further influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to adenylate cyclase, thereby activating it . This activation leads to an increase in the levels of cAMP within the cell . The elevated cAMP can then activate PKA, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that this compound is soluble in water , which suggests that it could be readily absorbed and distributed in biological systems
Metabolic Pathways
This compound is involved in the cAMP-dependent pathway . By activating adenylate cyclase, it influences the conversion of ATP to cAMP This can affect metabolic flux and metabolite levels within the cell
Transport and Distribution
Given its water solubility , it is likely to be readily absorbed and distributed
Subcellular Localization
The subcellular localization of this compound is not well known. As it is involved in the cAMP-dependent pathway , it is likely to be found in regions of the cell where adenylate cyclase is present
Propriétés
IUPAC Name |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N2O7.2ClH/c1-8-26(4)18-20(33)29(36)27(5)19(32)11-12-25(2,3)23(27)22(35)24(28(29,6)38-26)37-21(34)10-9-13-31-16-14-30(7)15-17-31;;/h8,19,22-24,32,35-36H,1,9-18H2,2-7H3;2*1H/t19-,22-,23-,24-,26-,27-,28+,29-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJWVIUBCCGPBN-BAPSXVLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCCN4CCN(CC4)C)O)C)O)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)OC(=O)CCCN4CCN(CC4)C)O)(C)C)O)C)O)C=C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50Cl2N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


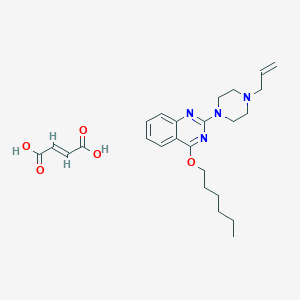

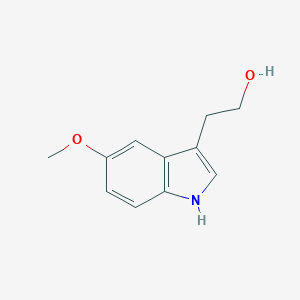



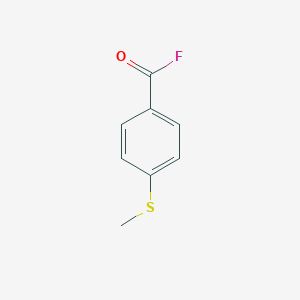
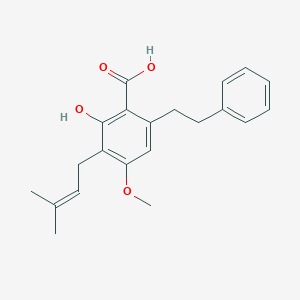
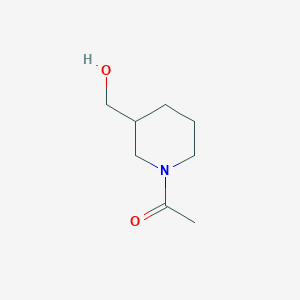

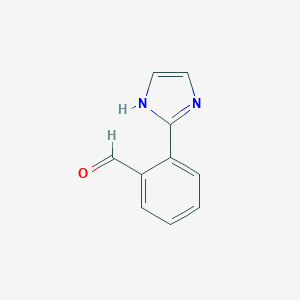


![1'-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B162958.png)
